molecular formula C8H8O2S B1626489 2-Mercapto-3-methylbenzoic acid CAS No. 77149-11-2

2-Mercapto-3-methylbenzoic acid

Cat. No. B1626489
CAS RN: 77149-11-2
M. Wt: 168.21 g/mol
InChI Key: IKSLUORXVBMJFU-UHFFFAOYSA-N
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Description

2-Mercapto-3-methylbenzoic acid is a derivative of benzoic acid that possesses a carboxyl functional group and a thiol group at the ortho position. It has a molecular formula of C8H8O2S and a molecular weight of 168.21 g/mol.


Molecular Structure Analysis

The molecular structure of 2-Mercapto-3-methylbenzoic acid consists of 8 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Amino Acids : 2-Mercapto-3-methylbenzoic acid has been used in the stereospecific synthesis of threo-3-Methyl-D-cysteine, a component of the peptide antibiotic nisin (Wakamiya et al., 1982).

  • Formation of Heterocyclic Compounds : It also plays a role in the synthesis of various heterocyclic compounds like thiochroman-3-ones, which have potential applications in medicinal chemistry (Clark & Mckinnon, 1982).

Chemical Reactions

  • Thiocarbamoylation of Amino Acids : This compound has been involved in the thiocarbamoylation of amine-containing compounds, leading to the formation of thiosemicarbazide derivatives (Boi et al., 1999).

  • Formation of Organophosphorus Compounds : Research indicates its use in creating organophosphorus compounds, which are important in various industrial applications (El‐Barbary & Lawesson, 1981).

Biological and Medicinal Applications

  • Antitumor Activity : Derivatives of 2-Mercapto-3-methylbenzoic acid have been explored for their potential antitumor and antimicrobial activities (Abou-Elmagd & Hashem, 2016).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : It has shown effectiveness as a corrosion inhibitor for metals like mild steel and zinc in acidic environments, suggesting its utility in industrial applications (Wang, 2001).

properties

IUPAC Name

3-methyl-2-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-5-3-2-4-6(7(5)11)8(9)10/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSLUORXVBMJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504357
Record name 3-Methyl-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-3-methylbenzoic acid

CAS RN

77149-11-2
Record name 3-Methyl-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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